REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:25]=[CH:24][CH:23]=[CH:22][C:5]=1[CH2:6][CH2:7][NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:11][CH2:10]1)([O-])=O.[H][H]>CO.[Pt](=O)=O>[NH2:1][C:4]1[CH:25]=[CH:24][CH:23]=[CH:22][C:5]=1[CH2:6][CH2:7][NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(CCNC2CCN(CC2)CC2=CC=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
55 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
shook at room temperature for 75 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction vessel
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Mixture was removed from the apparatus
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
CONCENTRATION
|
Details
|
Filtrate was concentrated to dryness
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CCNC2CCN(CC2)CC2=CC=CC=C2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |